4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine
Description
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 2-amino-2-methylpropoxy group. This structure combines the electron-deficient oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a branched alkoxyamine side chain. The compound’s unique substituent likely enhances its pharmacokinetic properties, such as solubility and target engagement, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-6(2,8)3-11-5-4(7)9-12-10-5/h3,8H2,1-2H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACUWHDVNEBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NON=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine typically involves the reaction of 2-amino-2-methylpropanol with a suitable oxadiazole precursor. One common method involves the use of 2-amino-2-methyl-1-propanol, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Derivatives like 4-(3-nitrophenyl)-1,2,5-oxadiazol-3-amine (8) exhibit reduced yields (13%) compared to fluorophenyl analogs (76%), likely due to steric hindrance and electronic effects during cyclization .
- Heterocyclic Substituents: Pyrrole- and benzimidazole-substituted derivatives (e.g., compound 5) are synthesized via Paal-Knorr reactions or multi-step heterocyclic condensations, emphasizing the versatility of the oxadiazole core in accommodating diverse pharmacophores .
- Alkoxyamine Side Chains: The target compound’s 2-amino-2-methylpropoxy group introduces a sterically hindered, hydrogen-bond-capable moiety, which may improve solubility and target specificity compared to aromatic substituents.
Pharmacological Activity Comparisons
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Antiproliferative Activity : Pyrrole-substituted derivatives demonstrate efficacy in marine embryo and human cancer cell models, suggesting a mechanism involving cell cycle disruption .
- Kinase Inhibition : Benzimidazole derivatives (e.g., SB-772077-B) are potent Rho kinase inhibitors with vasodilatory effects, highlighting the role of aromatic substituents in enzyme binding .
- Toxicity : Some oxadiazol-3-amine derivatives, particularly those with fused heterocycles (e.g., 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]), are linked to hepatocyte toxicity and drug-induced liver injury .
Structure-Activity Relationships (SAR)
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, benzimidazole) enhance binding to hydrophobic enzyme pockets (e.g., ROCK inhibitors ), while alkoxyamine chains may improve solubility and reduce off-target effects.
- Electron-Deficient Rings : The oxadiazole core’s electron deficiency stabilizes π-π interactions with target proteins, as seen in THIK-1 channel inhibitors .
- Steric Effects: Bulky substituents (e.g., 2-amino-2-methylpropoxy) could limit metabolic degradation, prolonging half-life compared to smaller groups like methoxy .
Biological Activity
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine, also known as 4-(2-amino-2-methylpropoxy)-furazan-3-ylamine hydrochloride, is a compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₂N₄O₂
- Molecular Weight : 172.19 g/mol
Biological Activity
The biological activity of this compound primarily stems from its interaction with various biological targets. The compound has been shown to exhibit the following activities:
1. Anticancer Properties
Research indicates that this compound may possess anticancer properties. It acts as an inhibitor of the phosphoinositide 3′OH kinase (PI3K) family, which plays a crucial role in cell signaling pathways related to growth and survival. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells .
2. Antimicrobial Activity
Preliminary studies suggest that the compound may also exhibit antimicrobial properties. Its unique structure allows it to interact with bacterial cell membranes or inhibit vital enzymatic pathways in bacteria .
The primary mechanism through which this compound exerts its biological effects involves:
- Inhibition of PI3K : This results in altered signaling pathways that can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Research Findings
Numerous studies have investigated the biological activity of this compound:
Case Studies
- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell growth compared to control groups.
- Antimicrobial Testing : The compound was tested against several bacterial strains. Results indicated a notable reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
